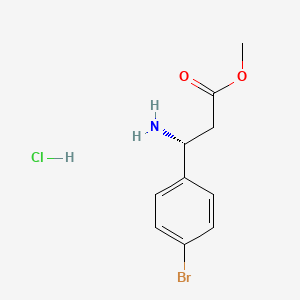
tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a cyclopropylmethyl group, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen with a tert-butyl group. One common method is the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The cyclopropylmethyl group can be introduced through nucleophilic substitution reactions using cyclopropylmethyl halides.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl or cyclopropylmethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals. It serves as a building block for the development of new compounds with potential therapeutic applications.
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It can be used in the design of enzyme inhibitors or receptor modulators.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The tert-butyl and cyclopropylmethyl groups contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-Boc-piperazine: A similar compound with a tert-butyl group protecting the piperazine nitrogen.
tert-Butyl (S)-3-methyl-1-piperazinecarboxylate: Another piperazine derivative with a tert-butyl group and a methyl substituent.
tert-Butyl 3-oxopiperidine-1-carboxylate: A related compound with a piperidine ring instead of a piperazine ring.
Uniqueness: Tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the development of new chemical entities with specific biological activities.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate involves the reaction of tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate with appropriate reagents to form the desired compound.", "Starting Materials": [ "tert-butylamine", "cyclopropylmethylamine", "piperazine", "ethyl chloroformate", "triethylamine", "dichloromethane", "sodium bicarbonate", "water", "brine", "magnesium sulfate" ], "Reaction": [ "tert-butylamine and cyclopropylmethylamine are reacted with piperazine in dichloromethane to form tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate", "ethyl chloroformate and triethylamine are added to the reaction mixture to form the corresponding tert-butyl ester", "the reaction mixture is then treated with sodium bicarbonate and water to remove excess ethyl chloroformate and triethylamine", "the organic layer is separated and washed with brine and dried over magnesium sulfate", "the solvent is removed under reduced pressure to obtain the desired product" ] } | |
CAS-Nummer |
2228497-94-5 |
Molekularformel |
C13H24N2O2 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-14-11(9-15)8-10-4-5-10/h10-11,14H,4-9H2,1-3H3 |
InChI-Schlüssel |
MNQCATPHOOGACT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC2CC2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




